Cas no 923230-19-7 (5-(4-fluorophenyl)furan-2-ylmethanamine)

5-(4-Fluorophenyl)furan-2-ylmethanamine is a fluorinated furan derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 4-fluorophenyl moiety enhances its potential as a building block for biologically active compounds, particularly in the development of CNS-targeting agents and enzyme inhibitors. Its furan core contributes to favorable electronic properties, while the amine group allows for further derivatization via amidation, reductive amination, or other coupling reactions. This compound is valued for its structural rigidity and potential in medicinal chemistry applications, including the design of novel therapeutics with improved pharmacokinetic profiles.
5-(4-fluorophenyl)furan-2-ylmethanamine structure
923230-19-7 structure
Product Name:5-(4-fluorophenyl)furan-2-ylmethanamine
CAS No:923230-19-7
MF:C11H10FNO
MW:191.201606273651
MDL:MFCD08444637
CID:1086230
PubChem ID:16228102
Update Time:2025-06-14

5-(4-fluorophenyl)furan-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • (5-(4-Fluorophenyl)furan-2-yl)methanamine
    • [5-(4-fluorophenyl)furan-2-yl]methanamine
    • 1-[5-(4-fluorophenyl)-2-furyl]methanamine(SALTDATA: HCl)
    • 5-(4-fluorophenyl)furan-2-ylmethanamine
    • 923230-19-7
    • EN300-29404
    • 1-[5-(4-fluorophenyl)-2-furyl]methanamine
    • SCHEMBL21492649
    • NS-01789
    • AKOS002676471
    • 1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANAMINE
    • [5-(4-fluorophenyl)-2-furyl]methylamine
    • G37515
    • MDL: MFCD08444637
    • Inchi: 1S/C11H10FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2
    • InChI Key: RPFSMJZOIYNWBT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(CN)O1

Computed Properties

  • Exact Mass: 191.074642105g/mol
  • Monoisotopic Mass: 191.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 284.7±30.0 °C at 760 mmHg
  • Flash Point: 126.0±24.6 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-(4-fluorophenyl)furan-2-ylmethanamine Security Information

5-(4-fluorophenyl)furan-2-ylmethanamine Pricemore >>

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Additional information on 5-(4-fluorophenyl)furan-2-ylmethanamine

Comprehensive Overview of 5-(4-fluorophenyl)furan-2-ylmethanamine (CAS No. 923230-19-7): Properties, Applications, and Research Insights

5-(4-fluorophenyl)furan-2-ylmethanamine (CAS 923230-19-7) is a fluorinated aromatic compound featuring a furan ring linked to a phenyl group and an amine functional group. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its potential as a building block for bioactive molecules. The presence of both fluorine and furan moieties enhances its electronic properties, making it valuable for designing drug candidates or functional materials.

Recent studies highlight the growing demand for fluorinated compounds in medicinal chemistry, driven by their improved metabolic stability and membrane permeability. As researchers explore AI-driven drug discovery and green chemistry alternatives, compounds like 5-(4-fluorophenyl)furan-2-ylmethanamine are frequently investigated for their role in targeted therapies. Its CAS number 923230-19-7 serves as a critical identifier in patent literature and regulatory documentation.

The synthesis of 5-(4-fluorophenyl)furan-2-ylmethanamine typically involves cross-coupling reactions between fluorophenyl derivatives and furan precursors, followed by amine functionalization. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity, which is crucial for applications in high-throughput screening or catalyst development. Researchers often query its solubility profile and stability under physiological conditions, reflecting its relevance in preclinical studies.

In material science, this compound’s π-conjugated system makes it a candidate for organic electronics, including OLEDs and sensors. The fluorine atom’s electronegativity can fine-tune electronic properties, aligning with trends in sustainable energy materials. Patent databases reveal its use in photovoltaic applications, where its charge transport efficiency is leveraged.

From an SEO perspective, common search queries include "5-(4-fluorophenyl)furan-2-ylmethanamine supplier," "CAS 923230-19-7 safety data," and "fluorophenyl furan derivatives in drug design." Addressing these, the compound’s commercial availability is limited to specialized chemical vendors, while its handling guidelines emphasize standard laboratory precautions. Notably, its structure-activity relationships (SAR) are frequently discussed in forums focused on medicinal chemistry optimization.

Emerging applications include its exploration in neurodegenerative disease research, particularly due to the furan ring’s potential interactions with biological targets. Collaborative studies combining computational modeling and in vitro assays have identified derivatives of this compound as modulators of specific enzyme pathways, sparking interest in personalized medicine.

Regulatory-wise, CAS 923230-19-7 is not classified under restrictive categories, but compliance with REACH and GMP standards is advised for industrial use. Environmental impact assessments suggest moderate biodegradability, prompting investigations into eco-friendly synthesis routes—a hot topic aligned with circular chemistry initiatives.

Future directions may involve nanocarrier functionalization for drug delivery or integration into metal-organic frameworks (MOFs). As interdisciplinary research expands, this compound’s versatility positions it as a subject of ongoing innovation, bridging gaps between small-molecule therapeutics and advanced material engineering.

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